Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate
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Overview
Description
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylate is a spirocyclic compound that features a unique cyclopropane ring fused to an isoquinoline structure. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for yield and purity, and implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclopropane ring or the isoquinoline structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized isoquinoline derivatives .
Scientific Research Applications
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylate exerts its effects is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its spirocyclic structure . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate
- Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate
- Spiro[cyclopropane-1,2’-steroids]
Uniqueness
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. The position of the carboxylate group and the specific fusion of the cyclopropane ring to the isoquinoline core differentiate it from other similar compounds .
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-6-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-2-17-13(16)10-3-4-11-8-15-9-14(5-6-14)12(11)7-10/h3-4,7,15H,2,5-6,8-9H2,1H3 |
InChI Key |
PMDHAGTXKAMJCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CNCC23CC3)C=C1 |
Origin of Product |
United States |
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